NPP1 Inhibition: 2-(5-Bromo-2-methoxybenzylidene) Derivative vs. Optimized 5-Iodofuranyl Lead Compound
The target compound inhibits human NPP1 with a Ki of 1.11 μM (IC₅₀ = 4.30 μM) using pNP-TMP as substrate [1]. In the same enzyme assay class, the most potent compound reported in the thiazolo[3,2-a]benzimidazol-3(2H)-one series, 2-[(5-iodo-2-furanyl)methylene] derivative (compound 17), exhibits a Ki of 467 nM (IC₅₀ not reported for this specific compound, but its Ki is 2.4-fold lower) [2]. This cross-study comparison demonstrates the target compound is a moderately potent NPP1 ligand, suitable as a starting point for further optimization, but not the most potent in-class inhibitor.
| Evidence Dimension | NPP1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 μM (1110 nM); IC₅₀ = 4.30 μM (4300 nM) |
| Comparator Or Baseline | Compound 17 (2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one): Ki = 467 nM |
| Quantified Difference | Target compound Ki is 2.4-fold higher (weaker) than comparator |
| Conditions | Human NPP1 enzyme, pNP-TMP substrate, preincubation 3 min, measurement after 15 min (BindingDB); comparator data from Bioorg. Med. Chem. 2016, same enzyme but possibly different assay conditions |
Why This Matters
For NPP1-targeted drug discovery programs, the target compound provides a chemically distinct bromo-methoxy arylidene pharmacophore with confirmed, albeit moderate, NPP1 engagement, offering an alternative starting scaffold to the 5-iodofuranyl series.
- [1] BindingDB entry BDBM50453242 (CHEMBL4213959). Ki = 1.11×10³ nM, IC₅₀ = 4.30×10³ nM for human NPP1. View Source
- [2] Lee, S.-Y., et al. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective NPP1 inhibitors. Bioorg. Med. Chem. 2016, 24, 3157–3165. DOI: 10.1016/j.bmc.2016.05.046. View Source
